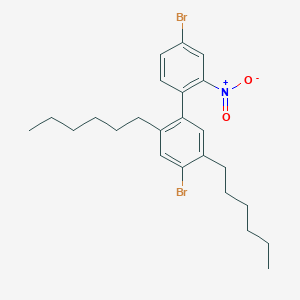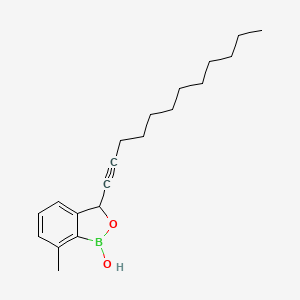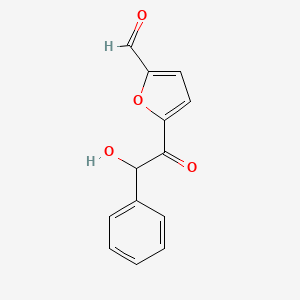![molecular formula C17H17F3N2O2 B14202936 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide CAS No. 833455-98-4](/img/structure/B14202936.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a butanamide moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propionamide
Comparison: Compared to similar compounds, N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide stands out due to its longer butanamide chain, which can influence its chemical reactivity and biological interactions. The trifluoromethoxy group also imparts unique electronic properties, making it distinct from other analogs .
属性
CAS 编号 |
833455-98-4 |
|---|---|
分子式 |
C17H17F3N2O2 |
分子量 |
338.32 g/mol |
IUPAC 名称 |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-5-16(23)21-11-13-7-4-9-15(22-13)12-6-3-8-14(10-12)24-17(18,19)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23) |
InChI 键 |
RBDPWORPBAYNKI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phosphane}](/img/structure/B14202873.png)





![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)

![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
